molecular formula C13H20N5O6P B589269 Tenofovir Isopropyl Carbamate CAS No. 1391053-20-5

Tenofovir Isopropyl Carbamate

Cat. No. B589269
CAS RN: 1391053-20-5
M. Wt: 373.306
InChI Key: HKTHVGLNIJWELG-SECBINFHSA-N
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Description

Tenofovir Isopropyl Carbamate is a chemical compound with the molecular formula C13H20N5O6P . It is related to Tenofovir, a nucleotide analog used in the treatment of HIV infections .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring attached to a propan-2-yl group via a carbamate linkage . The molecular weight of the compound is 373.30 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 373.11512037 g/mol .

Scientific Research Applications

Efficacy in HIV Treatment

Tenofovir Isopropyl Carbamate's efficacy in managing HIV infection is well-documented. It's a key component of antiretroviral therapy, offering sustained viral suppression in patients. Its use in combination with other antiretroviral agents significantly reduces viral load, showcasing its potent antiviral properties (Lyseng-Williamson, Reynolds, & Plosker, 2005).

Renal Toxicity Concerns

Despite its effectiveness, concerns have been raised about the potential renal toxicity associated with long-term use. Studies have indicated that this compound may cause kidney tubular dysfunction and other renal issues, although severe damage is rare. The risk of nephrotoxicity appears to be multifactorial, with mild tubular dysfunction recognized in a significant proportion of treated individuals (Rodríguez-Nóvoa, Alvarez, Labarga, & Soriano, 2010).

Advances in Formulations

The development of newer prodrugs like Tenofovir Alafenamide (TAF) highlights ongoing research to optimize antiviral potency while minimizing adverse effects. TAF, which achieves higher intracellular concentrations with a lower dose, reflects advances in drug formulation aimed at reducing the potential for kidney and bone toxicity (Chan, Asriel, Eaton, & Wyatt, 2017).

Microbicide Development

This compound has also been explored for its potential use in microbicides to prevent HIV transmission. Studies have evaluated its efficacy and safety in various formulations, including gels, for pre-exposure prophylaxis (PrEP). These investigations are crucial for developing effective HIV prevention strategies (Friend & Kiser, 2013).

Mechanism of Action

Target of Action

Tenofovir Isopropyl Carbamate is a prodrug of Tenofovir . Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) that primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the replication of HIV and Hepatitis B virus .

Mode of Action

Once Tenofovir is activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . The inhibitory constant of Tenofovir for the viral reverse transcriptase is approximately 0.022 micromolar .

Biochemical Pathways

Tenofovir’s action affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it blocks the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral replication process leads to a decrease in viral load and helps control the progression of the disease .

Pharmacokinetics

The pharmacokinetics of Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir demonstrates good diffusion capacity, especially in the digestive tract, liver, and kidneys . .

Result of Action

The primary result of Tenofovir’s action is the reduction of viral load in HIV-infected individuals . It has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In Hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, thermal degradation can lead to the formation of different degradants, which can potentially impact the stability of the drug . .

Future Directions

Research on Tenofovir and its derivatives continues to evolve. Recent studies have focused on improving the synthesis of Tenofovir , understanding its degradation pathways , and exploring its potential use in treating SARS CoV-2 infection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Isopropyl Carbamate involves the conversion of Tenofovir Disoproxil Fumarate to Tenofovir followed by the reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate.", "Starting Materials": [ "Tenofovir Disoproxil Fumarate", "Isopropyl Chloroformate", "Triethylamine" ], "Reaction": [ "Hydrolysis of Tenofovir Disoproxil Fumarate to Tenofovir", "Reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate" ] }

CAS RN

1391053-20-5

Molecular Formula

C13H20N5O6P

Molecular Weight

373.306

IUPAC Name

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1

InChI Key

HKTHVGLNIJWELG-SECBINFHSA-N

SMILES

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O

synonyms

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; 

Origin of Product

United States

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